molecular formula C18H20O8 B11166369 dimethyl 2,2'-[(2-oxo-4-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate

dimethyl 2,2'-[(2-oxo-4-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate

Cat. No.: B11166369
M. Wt: 364.3 g/mol
InChI Key: ZRYLCHARPWUEGC-UHFFFAOYSA-N
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Description

METHYL 2-{[5-(2-METHOXY-2-OXOETHOXY)-2-OXO-4-PROPYL-2H-CHROMEN-7-YL]OXY}ACETATE is a complex organic compound with the molecular formula C16H16O8. This compound is part of the chromen family, known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[5-(2-METHOXY-2-OXOETHOXY)-2-OXO-4-PROPYL-2H-CHROMEN-7-YL]OXY}ACETATE typically involves multiple steps. One common method includes the esterification of chromen derivatives with methoxy-oxoethoxy acetic acid under controlled conditions. The reaction often requires catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like chromatography ensures the efficient production of high-quality METHYL 2-{[5-(2-METHOXY-2-OXOETHOXY)-2-OXO-4-PROPYL-2H-CHROMEN-7-YL]OXY}ACETATE .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[5-(2-METHOXY-2-OXOETHOXY)-2-OXO-4-PROPYL-2H-CHROMEN-7-YL]OXY}ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

METHYL 2-{[5-(2-METHOXY-2-OXOETHOXY)-2-OXO-4-PROPYL-2H-CHROMEN-7-YL]OXY}ACETATE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 2-{[5-(2-METHOXY-2-OXOETHOXY)-2-OXO-4-PROPYL-2H-CHROMEN-7-YL]OXY}ACETATE involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C18H20O8

Molecular Weight

364.3 g/mol

IUPAC Name

methyl 2-[5-(2-methoxy-2-oxoethoxy)-2-oxo-4-propylchromen-7-yl]oxyacetate

InChI

InChI=1S/C18H20O8/c1-4-5-11-6-15(19)26-14-8-12(24-9-16(20)22-2)7-13(18(11)14)25-10-17(21)23-3/h6-8H,4-5,9-10H2,1-3H3

InChI Key

ZRYLCHARPWUEGC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C(=CC(=C2)OCC(=O)OC)OCC(=O)OC

Origin of Product

United States

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